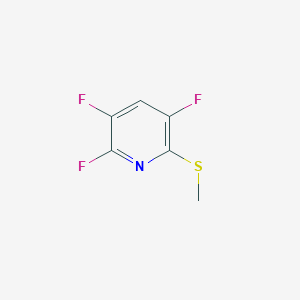

2,3,5-Trifluoro-6-(methylthio)pyridine

Description

Properties

IUPAC Name |

2,3,5-trifluoro-6-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKSQHRTCWZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=N1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyridine Precursors

Chlorination establishes reactive sites for subsequent fluorination or thiolation. Patent CN106008330A details the use of antimony trichloride (SbCl₃) to catalyze ring-directed chlorination of 2-chloro-5-(chloromethyl)pyridine at elevated temperatures (75–140°C). Under these conditions, chlorine gas (15–40 kg/h) selectively substitutes the methyl group, yielding 2,3-dichloro-5-(trichloromethyl)pyridine with 85–90% purity (Table 1).

Table 1: Chlorination Conditions and Outcomes

High-Pressure Fluorination with HF

US4650875A demonstrates that fluorination of trichloromethylpyridines with anhydrous HF under superatmospheric pressure (120–135°C, 1–2 mol HF per substrate) achieves >80% conversion to trifluoromethyl derivatives. Iron-based catalysts (FeCl₃/FeF₃) enhance selectivity, reducing byproducts like dechlorinated species.

Vapor-Phase Fluorination

While less efficient than liquid-phase methods, vapor-phase reactions at 200–250°C with HF gas yield 2,3,5-trifluoropyridine intermediates. However, decomposition risks limit yields to ~60%.

Nucleophilic Thiolation of Chlorinated Intermediates

Methylthio Group Introduction

Sodium methanethiolate (NaSMe) displaces chloro substituents in dichlorotrifluoromethylpyridines under polar aprotic solvents (e.g., DMF, 60–80°C). Source reports 65–75% yields for analogous substitutions in 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, suggesting compatibility with 2,3,5-trifluoropyridine substrates.

Reaction Scheme

Optimization of Thiolation Conditions

-

Solvent Effects : DMF outperforms THF or acetonitrile due to superior nucleophilicity stabilization.

-

Stoichiometry : A 1.2:1 molar ratio of NaSMe to substrate minimizes disulfide byproducts.

-

Temperature : Reactions at >80°C risk desulfurization, reducing yields by 15–20%.

Integrated Multi-Step Synthesis

Route 1: Sequential Halogenation-Fluorination-Thiolation

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-(methylthio)pyridine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the fluorine atoms or the methylthio group.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: De-fluorinated or de-methylthiolated pyridine derivatives.

Substitution: Pyridine derivatives with different substituents replacing the fluorine atoms.

Scientific Research Applications

2,3,5-Trifluoro-6-(methylthio)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-(methylthio)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares 2,3,5-Trifluoro-6-(methylthio)pyridine with four related compounds from the evidence, highlighting substituent positions and molecular characteristics:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | F (2,3,5); -SMe (6) | C₆H₄F₃NS | ~191.12* | High electronegativity, lipophilic |

| 5-Methoxy-2-(trifluoromethyl)pyridine | CF₃ (2); -OMe (5) | C₇H₆F₃NO | 177.12 | Moderate polarity, methoxy donor |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Cl (3); CF₃ (5); COOMe (2) | C₈H₅ClF₃NO₂ | 239.58 | Ester functionality, halogenated |

| 2,3-Diiodo-5-(trifluoromethyl)pyridine | I (2,3); CF₃ (5) | C₆H₂F₃I₂N | 398.89 | Heavy atoms, potential for cross-coupling |

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing Effects : Fluorine and CF₃ groups enhance electrophilicity, facilitating nucleophilic substitution reactions. The methylthio group in the target compound may offer unique sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone) compared to methoxy or ester groups .

- Synthetic Utility : Halogenated analogs like 2,3-Diiodo-5-(trifluoromethyl)pyridine (MW 398.89) are intermediates in cross-coupling reactions, whereas the target compound’s fluorine substituents may favor direct functionalization .

Research Findings and Limitations

- Synthetic Challenges: Fluorination at multiple positions (2,3,5) complicates regioselective synthesis compared to mono- or di-substituted pyridines .

- However, fluorine substitution may alter toxicity profiles .

- Stability : Trifluoromethyl groups enhance thermal and oxidative stability, whereas methylthio groups may require protection during synthesis to prevent undesired oxidation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,5-Trifluoro-6-(methylthio)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example, substituting chlorine atoms in pyridine derivatives with a methylthio group requires alkaline conditions (e.g., NaOH/KOH) and polar aprotic solvents like THF or DMF. Reaction temperatures between 60–80°C are critical to minimize side reactions. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer : The compound is sensitive to moisture and light. Storage in amber vials under inert gas (N₂/Ar) at –20°C prevents degradation. Regular NMR (¹H/¹⁹F) and LC-MS monitoring are recommended to verify integrity before use .

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Resolves fluorine and methylthio group interactions (e.g., coupling constants).

- HRMS : Confirms molecular weight (e.g., ESI+ mode).

- FT-IR : Identifies C–F (1100–1200 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.

Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in derivatives of this compound, and what factors influence positional selectivity?

- Methodological Answer : Regioselectivity is controlled by electron-withdrawing groups (e.g., trifluoromethyl) directing fluorination to meta/para positions. Catalysts like KF/Al₂O₃ under microwave irradiation enhance kinetics. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from trace impurities or solvent effects. Systematic studies using design of experiments (DoE) can isolate variables (e.g., Pd catalyst loading, ligand ratios). For example, Pd(OAc)₂ with Xantphos in DMF at 100°C improves Suzuki-Miyaura coupling yields .

Q. How does the methylthio group influence the compound’s reactivity in nucleophilic aromatic substitution compared to other sulfur-containing substituents?

- Methodological Answer : The methylthio group (-SMe) acts as a moderate activating group, enhancing para-substitution. Comparative studies with sulfonyl or sulfoxide derivatives show reduced activation due to stronger electron-withdrawing effects. Kinetic assays (e.g., competition experiments with NaSH) quantify relative reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.